molecular formula C11H14Cl2N2O2 B3029566 Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate CAS No. 70406-92-7

Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate

Cat. No. B3029566
CAS RN: 70406-92-7
M. Wt: 277.14 g/mol
InChI Key: GXKCDDOGWWCMAO-UHFFFAOYSA-N
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Description

Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate is a compound related to the synthesis and preparation of Anagrelide . Anagrelide is a phosphodiesterase inhibitor with antiplatelet activity . It is used as an antithrombocythemic .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate is C11H14Cl2N2O2 . Unfortunately, the specific details about its molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate is 277.15 g/mol . The compound is stored at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Antitubercular Activity

Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate: has been investigated for its in vitro antitubercular activity. Researchers have explored its potential against Mycobacterium tuberculosis (H₃₇Ra MTB) and Mycobacterium bovis (BCG). While further studies are needed, this area highlights its potential as an antimycobacterial agent .

Indole Derivatives

Indole derivatives play a crucial role in medicinal chemistry. Interestingly, Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate contains an indole moiety. Indole derivatives exhibit diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Further exploration of this compound’s indole-based derivatives could yield promising results .

Glycine Derivatives in Drug Design

As a glycine derivative, this compound may contribute to drug design. Glycine-based molecules often serve as building blocks for drug candidates due to their stability and predictable pharmacokinetics. Researchers may explore modifications of this compound to enhance its bioactivity or selectivity .

Chemical Synthesis and Organic Chemistry

In organic synthesis, Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate can serve as a versatile intermediate. Chemists can use it to create more complex molecules by functionalizing the amino and chlorobenzyl groups. Its reactivity and stability make it valuable for constructing novel compounds .

Pharmacological Studies

Researchers may investigate the pharmacological properties of this compound. By assessing its interactions with biological targets (such as receptors or enzymes), they can gain insights into its potential therapeutic effects. Pharmacokinetic studies can also guide dosage and administration strategies .

Agrochemical Applications

Given its structural features, this compound might find applications in agrochemicals. Researchers could explore its pesticidal or herbicidal properties. Understanding its mode of action and environmental impact would be essential for practical use in agriculture .

properties

IUPAC Name

ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O2/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13/h3-4,15H,2,5-6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKCDDOGWWCMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220681
Record name Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate

CAS RN

70406-92-7
Record name Anagrelide related compound A [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070406927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-(6-AMINO-2,3-DICHLOROBENZYLAMINO)ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5395VIK2H2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 6-amino-2,3-dichlorobenzyl alcohol (10.0 g., 0.0521 mol) in 250 ml. of boiling benzene was treated with a slow-stream of dry hydrogen chloride for 0.5 hour. The finely divided suspension was cooled slightly, thionyl chloride (12.4 g, 0.104 mol) was added in one portion, and reflux was continued for 2.5 hours. The solution was evaporated in vacuo to remove excess thionyl chloride and hydrogen chloride, and the residue was redissolved in 250 ml. benzene. This solution was added over 1 hour to a reluxing mixture of glycine ethyl ester hydrochloride (29.1 g, 0.208 mol) and triethylamine (31.6 g, 0.313 mol) in 600 ml. CH2Cl2. Reflux was continued for 1 hour, the mixture was allowed to stand overnight and was then extracted with 1N HCl. The extract was washed with CH2Cl2 and ether, made slightly alkaline with concentrated NH4OH and extracted with ether. After drying (K2CO3) and evaporation there remained 8.3 g (58%) of the title product as a light yellow oil which crystallized. The analytical sample was obtained from Skellysolve B as white needles, mp. 60°-61° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.